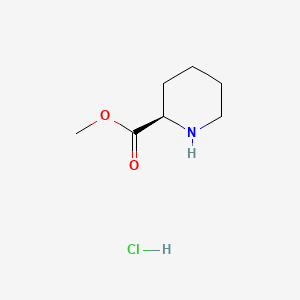

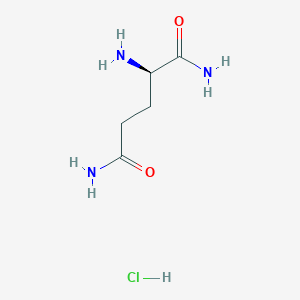

H-D-Phe-NH2 hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

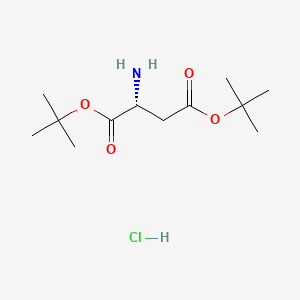

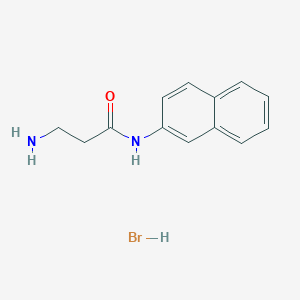

H-D-Phe-NH2 HCl, also known as α-methyl-d-phenylalanine hydrochloride, is an artificial amino acid that has been used in a variety of scientific research applications. It is a synthetic derivative of the naturally occurring amino acid, phenylalanine, and is used in the synthesis of peptides, proteins, and other biological molecules. This compound is a chiral molecule, meaning that it can exist in two different forms, known as R- and S-enantiomers, which can have different effects depending on the application. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Wissenschaftliche Forschungsanwendungen

H-D-Phe-NH2 HCl has a variety of scientific research applications. It is commonly used as a substrate in peptide synthesis, as it can be used to synthesize peptides with a variety of amino acid sequences. It is also used in protein engineering, as it can be used to modify the structure and function of proteins. Additionally, it is used in drug design and development, as it can be used to create new drugs that have specific effects on the body.

Wirkmechanismus

Target of Action

The primary target of H-D-Phe-NH2 HCL, also known as Taphalgin, is the μ-opioid receptors . These receptors are a class of opioid receptors with high affinity for enkephalins and beta-endorphins. They play a crucial role in analgesia, and are the primary target of most opioid drugs.

Mode of Action

Taphalgin interacts with μ-opioid receptors, leading to their subsequent desensitization . This interaction is presumed to be analogous to that of endogenous peptides . The replacement of D-Ala2 by D-Arg2 in the starting amino-acid sequence of dermorphine, from which Taphalgin is derived, makes the molecule more resistant to enzymatic degradation .

Biochemical Pathways

It is known that the compound’s interaction with μ-opioid receptors can lead to analgesic effects

Pharmacokinetics

The compound’s resistance to enzymatic degradation suggests that it may have a longer half-life than other similar compounds .

Result of Action

Taphalgin has been shown to have potent analgesic activity, significantly prolonging the tail-flick latency in mice when administered in the dose range of 0.01 – 5 mg/kg . The analgesic effect of a single subcutaneous injection of Taphalgin at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose .

Action Environment

The action of Taphalgin can be influenced by various environmental factors. For instance, the compound’s self-assembly into nanostructures and hydrogels can be affected by pH and temperature

Vorteile Und Einschränkungen Für Laborexperimente

H-D-Phe-NH2 HCl has several advantages for use in lab experiments. It is relatively inexpensive to purchase and is stable at room temperature. Additionally, it is easy to use, as it does not require any special equipment or techniques for synthesis. However, there are some limitations to using this compound in lab experiments. It is not water-soluble, so it must be dissolved in an organic solvent before use. Additionally, it can be difficult to synthesize in large quantities, as the reaction can take a long time to complete.

Zukünftige Richtungen

H-D-Phe-NH2 HCl has a variety of potential future applications. It could be used to create new drugs that target specific biochemical pathways in the body, or to modify existing drugs to increase their effectiveness. Additionally, it could be used to create new peptides or proteins with specific functions, or to modify existing proteins to increase their activity. Additionally, it could be used to study the effects of chiral molecules on biochemical pathways, as the two enantiomers have different effects on the body. Finally, it could be used to study the effects of neurotransmitter modulation, as it has been shown to affect the levels of dopamine and norepinephrine in the brain.

Synthesemethoden

H-D-Phe-NH2 HCl can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. In chemical synthesis, the molecule is synthesized from the starting material, phenylalanine, using a series of chemical reactions. In enzymatic synthesis, the molecule is synthesized using enzymes, which catalyze the reaction. In both cases, the final product is the this compound molecule.

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-phenylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHLGTPNBQXSJT-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.